N-(1-Cyanocyclohexyl)-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide
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Overview
Description
N-(1-Cyanocyclohexyl)-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyanocyclohexyl group with a methoxyphenyl-substituted imidazolidinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with a cyanide source, such as sodium cyanide, under basic conditions to form 1-cyanocyclohexanol.
Synthesis of the Imidazolidinone Core: The imidazolidinone core is synthesized by reacting 4-methoxybenzaldehyde with methylamine and glyoxal under acidic conditions.
Coupling Reaction: The final step involves coupling the cyanocyclohexyl intermediate with the imidazolidinone core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of a hydroxyl-substituted derivative.
Reduction: Formation of an amine-substituted derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclohexyl group may interact with hydrophobic pockets, while the imidazolidinone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile
- 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol
Uniqueness
N-(1-Cyanocyclohexyl)-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is unique due to its combination of a cyanocyclohexyl group with a methoxyphenyl-substituted imidazolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H24N4O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C20H24N4O4/c1-19(14-6-8-15(28-2)9-7-14)17(26)24(18(27)23-19)12-16(25)22-20(13-21)10-4-3-5-11-20/h6-9H,3-5,10-12H2,1-2H3,(H,22,25)(H,23,27) |
InChI Key |
OETGKWJSUACLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCCC2)C#N)C3=CC=C(C=C3)OC |
solubility |
>57.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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